molecular formula C14H12ClFN2O B5140528 N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea CAS No. 5636-59-9

N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No. B5140528
CAS RN: 5636-59-9
M. Wt: 278.71 g/mol
InChI Key: DWIRVJIYXZLKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. CFMU belongs to the class of urea herbicides and is used in the control of weeds in crops like soybeans, cotton, and corn. Apart from its herbicidal properties, CFMU has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in the chloroplasts of plants, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the breakdown of cellular proteins.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to have low toxicity in animals and humans, with no significant adverse effects reported. In plants, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the activity of photosystem II, leading to the inhibition of photosynthesis and eventually, the death of the plant. In cancer cells, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular proteins and ultimately, the death of the cancer cell.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is its low toxicity in animals and humans, which makes it a potential candidate for cancer treatment. However, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has limited solubility in water, which makes it difficult to administer in vivo. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea also has a short half-life in the body, which limits its effectiveness as a cancer treatment.

Future Directions

Future research on N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could focus on improving its solubility and half-life in the body, which could enhance its effectiveness as a cancer treatment. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could also be studied for its potential use in combination therapy with other chemotherapeutic agents. Additionally, N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea could be studied for its potential use in other applications, such as agriculture and industry.

Synthesis Methods

N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea is synthesized through a multistep process that involves the reaction of 3-chloroaniline with 3-fluoro-4-methylaniline in the presence of a base to form the intermediate 3-chloro-N-(3-fluoro-4-methylphenyl)aniline. This intermediate is then treated with phosgene and a base to form N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential use in cancer treatment. Studies have shown that N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer. N-(3-chlorophenyl)-N'-(3-fluoro-4-methylphenyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRVJIYXZLKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367305
Record name 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea

CAS RN

5636-59-9
Record name 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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